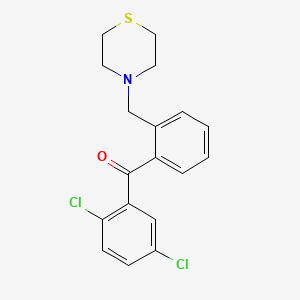

2,5-Dichloro-2'-thiomorpholinomethyl benzophenone

Description

2,5-Dichloro-2'-thiomorpholinomethyl benzophenone (CAS: 898782-32-6) is a benzophenone derivative with the molecular formula C₁₈H₁₇Cl₂NOS and a molecular weight of 366.31 g/mol . Structurally, it features a benzophenone backbone substituted with two chlorine atoms at the 2- and 5-positions of one aromatic ring and a thiomorpholinomethyl group at the 2'-position of the second ring. The thiomorpholinomethyl substituent introduces a sulfur-containing heterocycle, which may influence electronic properties and solubility.

Properties

IUPAC Name |

(2,5-dichlorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NOS/c19-14-5-6-17(20)16(11-14)18(22)15-4-2-1-3-13(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMJCHGZKXWANAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=CC=C2C(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643840 | |

| Record name | (2,5-Dichlorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-32-6 | |

| Record name | (2,5-Dichlorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2,5-Dichlorobenzophenone Core

The key intermediate, 2,5-dichlorobenzophenone , is prepared via an improved Friedel-Crafts aroylation method that ensures high yield and isomeric purity, critical for subsequent functionalization steps.

- Starting materials: 1,4-dichlorobenzene and benzoyl halides (including aroyl chlorides).

- Catalyst: Aluminum chloride (AlCl3), a Lewis acid.

- Solvent: The reaction is preferably conducted under anhydrous conditions without highly toxic solvents like nitrobenzene, which were used in older methods.

- Reaction conditions: Temperature range from 0°C to 250°C, optimally between 80°C and 170°C.

- Yield and purity: The method achieves yields up to 80% with isomeric purity exceeding 99.5%.

$$

\text{1,4-dichlorobenzene} + \text{benzoyl chloride} \xrightarrow[\text{anhydrous}]{\text{AlCl}_3, \, 80-170^\circ C} \text{2,5-dichlorobenzophenone}

$$

- The benzoyl chloride is often added slowly to a mixture of AlCl3 and 1,4-dichlorobenzene to improve yield.

- The product is isolated by quenching the reaction mixture in ice-water, followed by filtration, washing, and recrystallization from solvents such as hexane and toluene.

Table 1: Key Parameters of Friedel-Crafts Aroylation for 2,5-Dichlorobenzophenone

| Parameter | Typical Value |

|---|---|

| Molar ratio (AlCl3:1,4-dichlorobenzene:benzoyl chloride) | ~2.6:4.8:1.0 |

| Temperature | 80–170°C |

| Reaction time | 1.5–2 hours (gradual heating) |

| Solvent | None or inert solvents (no nitrobenzene) |

| Yield | 50–80% (up to 97% absolute by GC) |

| Isomeric purity | >99.5% |

This method is patented and recognized for its scalability and avoidance of toxic solvents, making it suitable for commercial production.

Introduction of the Thiomorpholinomethyl Group

Following the synthesis of the 2,5-dichlorobenzophenone core, the thiomorpholinomethyl substituent is introduced at the 2' position through nucleophilic substitution or alkylation reactions.

- Typical approach: The 2,5-dichlorobenzophenone is reacted with a thiomorpholine derivative bearing a suitable leaving group or activated methyl group.

- Reaction conditions: Often performed under basic or neutral conditions in a suitable organic solvent such as petroleum ether or dichloromethane.

- Catalysts: May involve phase transfer catalysts or mild bases to facilitate substitution.

- Purification: The product is purified by recrystallization or chromatography to achieve high purity (≥97%).

While explicit detailed protocols for this step are less commonly published, analogous methods for related compounds such as 2,3-dichloro-4'-thiomorpholinomethyl benzophenone involve:

- Acylation of chlorobenzene derivatives with chlorobenzoyl chlorides in the presence of AlCl3.

- Subsequent nucleophilic substitution by thiomorpholine or its derivatives to install the thiomorpholinomethyl group.

Analytical Characterization and Yield Optimization

- Gas Chromatography (GC): Used to confirm isomeric purity and yield of 2,5-dichlorobenzophenone intermediate.

- High-Performance Liquid Chromatography (HPLC): Confirms purity of final substituted benzophenone.

- Spectroscopic methods: NMR, IR, and mass spectrometry confirm the structural integrity of the thiomorpholinomethyl substitution.

Research Findings and Notes

- The Friedel-Crafts aroylation method described in patent US5210313A is the most authoritative and scalable preparation route for the 2,5-dichlorobenzophenone intermediate, avoiding toxic solvents and improving isomeric purity.

- The introduction of the thiomorpholinomethyl group is generally achieved via nucleophilic substitution on the dichlorobenzophenone core, leveraging the reactivity of chlorides and thiomorpholine nucleophiles.

- Purification steps are critical to remove isomeric and side products, ensuring the final compound meets high purity standards for research and industrial applications.

- Analytical methods such as GC and HPLC are essential for monitoring reaction progress and verifying product identity and purity.

This comprehensive preparation method ensures that 2,5-Dichloro-2'-thiomorpholinomethyl benzophenone can be synthesized with high efficiency, purity, and reproducibility, supporting its use in pharmaceutical and material science research.

Chemical Reactions Analysis

2,5-Dichloro-2’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the thiomorpholine ring to a thiol.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5-Dichloro-2’-thiomorpholinomethyl benzophenone is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-2’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s uniqueness lies in its dual chloro and thiomorpholinomethyl substituents. Key comparisons with analogous benzophenone derivatives include:

Table 1: Structural and Functional Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Functional Groups |

|---|---|---|---|---|

| 2,5-Dichloro-2'-thiomorpholinomethyl benzophenone | C₁₈H₁₇Cl₂NOS | 366.31 | 2,5-Cl; 2'-thiomorpholinomethyl | Benzophenone, Cl, Thioether |

| Benzophenone (BP) | C₁₃H₁₀O | 182.22 | None | Benzophenone, Ketone |

| 4-Chlorobenzophenone | C₁₃H₉ClO | 216.66 | 4-Cl | Benzophenone, Cl, Ketone |

| 2-Morpholinomethyl Benzophenone | C₁₈H₁₉NO₂ | 281.35 | 2'-morpholinomethyl | Benzophenone, Amine, Ketone |

Key Observations :

- Thiomorpholinomethyl vs. Morpholinomethyl: Replacing oxygen with sulfur in the morpholine ring introduces a thioether group, which may increase lipophilicity and alter redox properties compared to oxygen-containing analogs .

Photo-Initiation Properties

Benzophenone derivatives are valued as photo-initiators due to their ability to generate radicals under UV light. Evidence suggests that benzophenone itself activates at higher wavelengths (e.g., ~350 nm) compared to other photo-initiators .

- Chlorine Atoms: Electron-withdrawing Cl groups may redshift absorption spectra, enabling activation at longer wavelengths than unsubstituted benzophenone.

- Thiomorpholinomethyl Group: The sulfur atom could stabilize radicals or modify intersystem crossing efficiency, affecting photo-initiation kinetics .

Biological Activity

2,5-Dichloro-2'-thiomorpholinomethyl benzophenone (DCTMB) is a synthetic compound characterized by its unique molecular structure, which includes a benzophenone core with dichloro and thiomorpholinomethyl substituents. This compound has garnered attention in various fields of scientific research due to its potential biological activities, particularly its antimicrobial and anticancer properties.

- Molecular Formula : C18H17Cl2NOS

- Molecular Weight : 366.3 g/mol

The synthesis of DCTMB typically involves the reaction of 2,5-dichlorobenzoyl chloride with thiomorpholine, facilitated by a base such as triethylamine. This process allows for the formation of the compound under controlled conditions, ensuring desired product yield and purity.

Antimicrobial Activity

DCTMB exhibits notable antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for further investigation in the development of antimicrobial agents. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of membrane integrity, leading to cell lysis.

Anticancer Properties

Studies have shown that DCTMB possesses anticancer activity against several cancer cell lines. It is thought to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. The compound's ability to modulate specific protein interactions is crucial for its anticancer effects .

The biological activity of DCTMB is attributed to its interaction with various molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : DCTMB can bind to and inhibit specific enzymes involved in critical cellular processes.

- Oxidative Stress Induction : The compound may induce oxidative stress, leading to cellular damage and apoptosis.

- Protein Binding : Its structure allows it to bind effectively to proteins, altering their function and disrupting normal cellular pathways.

Comparative Analysis

A comparative analysis with similar compounds reveals that DCTMB's dichloro substitution enhances its reactivity and biological activity compared to analogs like 3,5-Dimethyl-2'-thiomorpholinomethyl benzophenone. This comparison highlights the significance of halogen substitutions in modulating biological properties.

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Dichloro and thiomorpholinomethyl groups | Antimicrobial, anticancer |

| 3,5-Dimethyl-2'-thiomorpholinomethyl benzophenone | Methyl groups instead of chlorine | Reduced reactivity |

| 2,5-Dimethyl-4'-thiomorpholinomethyl benzophenone | Dimethyl substitution | Varies in reactivity |

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that DCTMB inhibited growth at concentrations as low as 10 µg/mL. The study utilized standard disk diffusion methods to assess efficacy against Gram-positive and Gram-negative bacteria.

- Cancer Cell Line Study : In vitro studies on human breast cancer cell lines indicated that treatment with DCTMB resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration) after 24 hours, suggesting potent anticancer effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.